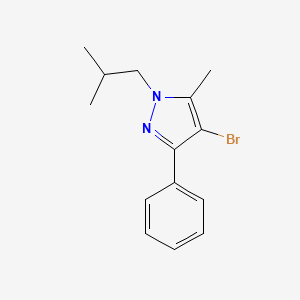

4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-5-methyl-1-(2-methylpropyl)-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2/c1-10(2)9-17-11(3)13(15)14(16-17)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRUIQYAKVXJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole typically involves the cyclization of precursors bearing appropriate substituents under controlled conditions. A common laboratory-scale synthetic approach includes:

- Starting Materials: 4-bromopyrazole, isobutyl bromide, methyl iodide, and phenylhydrazine.

- Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate to facilitate nucleophilic substitution and cyclization.

- Mechanism: The phenylhydrazine reacts with a suitable β-diketone or equivalent to form the pyrazole ring, followed by alkylation at the N-1 position with isobutyl bromide and methylation at the 5-position with methyl iodide. The bromine atom is introduced or retained at the 4-position of the pyrazole ring.

This method ensures selective substitution and yields the target compound with good purity.

Industrial Production Considerations

For industrial-scale synthesis, the process is optimized to maximize yield and purity while minimizing costs and environmental impact. Key factors include:

- Catalysts: Use of catalytic amounts of bases or phase-transfer catalysts to improve reaction efficiency.

- Solvents: Selection of solvents that enhance solubility and reaction rates, such as polar aprotic solvents.

- Temperature Control: Precise temperature regulation to avoid side reactions and decomposition.

- Purification: Crystallization or chromatographic techniques to isolate the pure compound.

Industrial methods may also employ continuous flow reactors to enhance scalability and reproducibility.

Bromination Techniques Relevant to Pyrazole Derivatives

Bromination at the pyrazole ring, particularly at the 4-position, is a critical step that can be achieved via:

- Direct Bromination: Using bromine or brominating reagents such as inorganic bromide salts (e.g., sodium bromide, potassium bromide) in the presence of oxidants.

- Use of Sulfonyloxy Precursors: Conversion of 3-substituted sulfonyloxy pyrazole carboxylates to bromo derivatives by treatment with inorganic bromide salts under controlled temperature (0–130 °C) and time (0.5–24 hours). This method offers a more environmentally friendly alternative by avoiding phosphorus-containing waste.

| Parameter | Typical Range | Notes |

|---|---|---|

| Brominating Reagent | NaBr, KBr, LiBr, etc. | Inorganic bromide salts preferred |

| Solvent | Organic solvents | Suitable for dissolving reactants |

| Reaction Temperature | 0–130 °C | Temperature optimized for yield and purity |

| Reaction Time | 0.5–24 hours | Depends on reagent and substrate |

This bromination approach is adaptable and can be integrated into multi-step syntheses involving pyrazole derivatives.

Reaction Types and Reagents Used in Functionalization

The compound can undergo various chemical transformations, which are also relevant to its preparation:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | Potassium carbonate, sodium hydroxide | Alkylation at N-1 or methylation at C-5 |

| Bromination | Sodium bromide, potassium bromide, HBr gas | Introduction of bromine at C-4 |

| Oxidation | Potassium permanganate, hydrogen peroxide | Formation of oxidized derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Reduction of functional groups |

| Coupling (Suzuki-Miyaura) | Palladium catalysts, boronic acids | Formation of biaryl or substituted pyrazoles |

These reactions are essential in the stepwise construction and modification of the pyrazole core to yield the target compound.

Summary of Preparation Methodology

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of pyrazole ring | Phenylhydrazine + β-diketone precursor | Cyclization under basic conditions |

| 2 | N-1 Alkylation | Isobutyl bromide + base (K2CO3) | Selective alkylation at N-1 position |

| 3 | C-5 Methylation | Methyl iodide + base | Introduction of methyl group |

| 4 | Bromination at C-4 | Inorganic bromide salts or HBr gas | Controlled bromination step |

| 5 | Purification | Crystallization or chromatography | To isolate pure this compound |

Research Findings and Optimization

- The use of inorganic bromide salts in bromination reduces environmental pollution compared to traditional brominating agents like tribromophosphine oxide.

- Reaction temperature and time are critical parameters influencing yield and selectivity.

- The presence of bulky substituents (isobutyl and phenyl groups) enhances the stability of the pyrazole ring and influences the regioselectivity of bromination.

- Optimization of solvent and base choice improves alkylation efficiency and overall yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

4-Bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole serves as an important building block in organic synthesis. It can be used to create more complex heterocyclic compounds through various synthetic routes. For instance, it can be synthesized from 4-bromopyrazole through cyclization reactions with isobutyl bromide and methyl iodide in the presence of a base like potassium carbonate.

Table 1: Synthetic Routes for this compound

| Reaction Type | Reactants | Conditions | Yield |

|---|---|---|---|

| Cyclization | 4-bromopyrazole + isobutyl bromide + methyl iodide | Potassium carbonate, reflux | High |

| Nucleophilic substitution | Various aryl halides with hydrazines | Base catalysis | Variable |

Biological Applications

Enzyme Inhibition Studies

The compound has shown potential in studying enzyme inhibition due to its unique molecular structure. Research indicates that pyrazole derivatives can inhibit various enzymes, making them candidates for drug development against diseases like cancer and parasitic infections. For example, studies have identified pyrazole-based compounds that selectively inhibit Trypanosoma brucei N-myristoyltransferase (NMT), which is crucial for the survival of the parasite responsible for African sleeping sickness .

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those based on the structure of this compound. These compounds have demonstrated significant inhibitory effects on various cancer cell lines such as lung, breast, and colorectal cancers. Specifically, compounds derived from this structure have shown promising results in vitro against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Industrial Applications

Agrochemical Production

In the industrial sector, this compound is utilized in the synthesis of agrochemicals. Its ability to act as a precursor for more complex molecules makes it valuable in developing pesticides and herbicides that are essential for modern agriculture .

Table 2: Industrial Uses of Pyrazole Derivatives

| Application Area | Specific Use |

|---|---|

| Agrochemicals | Synthesis of pesticides |

| Pharmaceuticals | Development of enzyme inhibitors |

| Material Science | Production of advanced materials |

Mechanism of Action

The mechanism of action of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and other substituents on the pyrazole ring can influence its binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to various effects such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Position 1 : The isobutyl group in the target compound introduces steric bulk and hydrophobicity, contrasting with smaller groups like methyl () or aromatic substituents (e.g., p-tolyl in ). Isobutyl may enhance membrane permeability in biological systems compared to phenyl or cyclopropyl .

- Position 3 : The phenyl group in the target compound enables π-π stacking, whereas fluorinated () or triazolyl groups () could enhance binding to hydrophobic pockets or metal ions.

- Position 5 : The methyl group in the target compound offers minimal steric hindrance, unlike the electrophilic bromomethyl () or electron-withdrawing CF₃ (), which influence reactivity and metabolic stability.

Structural Characterization and Crystallography

Crystallographic data for related compounds (e.g., ’s isostructural derivatives) highlight the role of substituents in packing arrangements. The target compound’s isobutyl group may disrupt crystal symmetry compared to smaller substituents, affecting solubility and melting behavior. SHELX software () is widely used for such analyses, enabling precise determination of halogen-bonding interactions and steric effects .

Biological Activity

4-Bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This compound features a unique combination of substituents, including a bromine atom, an isobutyl group, a methyl group, and a phenyl group on the pyrazole ring. Such structural characteristics make it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C14H17BrN2

- Molecular Weight : 293.2 g/mol

- CAS Number : 2097963-46-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and other substituents influence its binding affinity, which can modulate various biological pathways. This interaction may lead to effects such as enzyme inhibition or receptor activation, making it relevant for therapeutic applications.

Anticancer Activity

Recent studies indicate that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives based on the 1H-pyrazole structure have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. Specifically, compounds similar to this compound have demonstrated antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives often exhibit inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives have shown up to 85% inhibition of TNF-α at specific concentrations . This suggests that this compound could be developed as an anti-inflammatory agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Some synthesized pyrazoles have displayed high activity against both MAO-A and MAO-B isoforms, indicating potential applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazole | Methyl instead of isobutyl group | Moderate anticancer activity |

| 3-Methyl-1-phenyl-1H-pyrazole | Lacks bromine and isobutyl groups | Lower reactivity |

| 4-Bromo-5-methylpyrazole | Similar structure but fewer substituents | Reduced biological activity |

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

- Antitumor Activity : A study reported that pyrazole compounds could inhibit the growth of various cancer cell lines, demonstrating their potential as anticancer agents .

- Anti-inflammatory Research : Another investigation showed that certain pyrazoles could significantly reduce inflammation markers in animal models, suggesting their use in anti-inflammatory therapies .

- Enzyme Inhibition Studies : Research indicated that some pyrazoles effectively inhibited MAO-B, showcasing their potential in treating depression and other mood disorders .

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole, and what key reaction conditions are involved?

The synthesis typically involves multi-step protocols:

- Cyclization : Reacting hydrazine derivatives (e.g., isobutyl hydrazine) with β-ketoesters or diketones to form the pyrazole core. For example, cyclization of ethyl acetoacetate with substituted hydrazines under reflux in ethanol .

- Bromination : Introducing bromine at the 4-position using electrophilic brominating agents like N-bromosuccinimide (NBS) in dichloromethane or acetic acid .

- Substitution reactions : Installing the phenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions, requiring palladium catalysts and elevated temperatures .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- NMR spectroscopy : - and -NMR confirm substituent positions and integration ratios. Aromatic protons appear as multiplets (δ 7.2–7.6 ppm), while methyl groups resonate as singlets (δ 2.1–2.5 ppm) .

- X-ray crystallography : Resolves molecular conformation and intermolecular interactions. For example, dihedral angles between the pyrazole ring and phenyl/isobutyl groups (e.g., 74.91° for phenyl in related structures) influence packing .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 347.08 for CHBrN) .

Advanced Research Questions

Q. How can substituent effects on the pyrazole ring influence the compound’s reactivity and interaction with biological targets?

Substituents modulate electronic and steric properties:

- Bromine : Enhances electrophilicity at the 4-position, facilitating nucleophilic aromatic substitution. Its electron-withdrawing effect also stabilizes charge-transfer complexes in protein binding .

- Isobutyl group : Introduces steric bulk, potentially hindering rotation and improving metabolic stability. In docking studies, this group occupies hydrophobic pockets in enzymes like carbonic anhydrase .

- Phenyl ring : π-Stacking interactions with aromatic residues (e.g., Tyr in kinase active sites) enhance binding affinity. Substituents like electron-donating methyl groups further optimize van der Waals contacts .

Q. What strategies are employed in optimizing the yield and purity of this compound during multi-step synthesis?

- Reaction monitoring : TLC or HPLC tracks intermediate formation (e.g., 5-chloro-pyrazole intermediates) to minimize side products .

- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh)) with ligand additives (e.g., XPhos) improve coupling efficiency in aryl group installation .

- Temperature control : Low temperatures (−78°C) during bromination reduce di-brominated byproducts .

- Workup protocols : Acid-base extraction removes unreacted starting materials, while silica gel chromatography isolates the final product with ≥98% purity .

Q. How do molecular docking studies contribute to understanding the potential pharmacological applications of this pyrazole derivative?

- Target identification : Docking into proteins like cyclooxygenase-2 (COX-2) or carbonic anhydrase IX reveals binding poses. For example, the phenyl group aligns with COX-2’s hydrophobic cleft, while bromine forms halogen bonds with Thr .

- SAR analysis : Modifying substituents (e.g., replacing isobutyl with smaller alkyl groups) predicts changes in IC values. Computational models (AutoDock Vina) correlate steric bulk with reduced inhibition of CYP450 enzymes .

- ADMET profiling : Predicts pharmacokinetic properties (e.g., logP ~3.5 for optimal blood-brain barrier penetration) using tools like SwissADME .

Methodological Considerations

- Data contradiction analysis : Conflicting crystallographic data (e.g., dihedral angles in similar derivatives) may arise from solvent effects (e.g., ethyl acetate vs. methanol recrystallization). Cross-validate with DFT calculations .

- Biological assay design : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.